(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Description
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Properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-10(13)4-3-5-14-11/h3-5,9,16H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNXVQBJGHGMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=C(C=CC=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of (1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Chemical Structure and Properties
The compound this compound is characterized by a pyrrolidine ring substituted with a 3-aminopyridine moiety. Its molecular formula is with a molecular weight of approximately 218.30 g/mol.
Biological Activity
Pharmacological Profile
The biological activity of compounds similar to this compound often includes interactions with various biological targets, particularly in the central nervous system (CNS). These compounds may exhibit:
- Antidepressant Activity : Many pyrrolidine derivatives have shown promise as antidepressants due to their ability to modulate neurotransmitter systems.
- Antinociceptive Effects : Some studies suggest that similar compounds can reduce pain perception, indicating potential use in pain management.
- Neuroprotective Properties : There is evidence that certain aminopyridine derivatives can protect neurons from damage, which is crucial for neurodegenerative disease treatment.
Mechanism of Action
The mechanism by which this compound exerts its effects may involve:
- Dopamine Receptor Modulation : Compounds in this class often interact with dopamine receptors, influencing mood and behavior.
- Serotonin Reuptake Inhibition : Similar structures have been shown to inhibit serotonin reuptake, enhancing mood and emotional regulation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
Case Studies
-
Case Study on Antidepressant Effects :
A study involving a related compound demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels and modulation of the norepinephrine system. -
Neuroprotective Study :
Another investigation focused on a similar structure's neuroprotective properties against oxidative stress in neuronal cell lines. Results indicated that the compound reduced cell death and increased antioxidant enzyme levels.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. For instance, substituents on the pyridine ring can significantly affect receptor binding affinity and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
